molecular formula C28H24FN5 B2448865 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine CAS No. 477238-81-6

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine

Cat. No.: B2448865
CAS No.: 477238-81-6
M. Wt: 449.533
InChI Key: PIZSBMZHAZVOCX-UHFFFAOYSA-N
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Description

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.

Mechanism of Action

Target of Action

The compound, also known as “4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine”, primarily targets kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, influencing cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules . The compound has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting kinases, it disrupts signal transduction pathways that regulate cell growth and survival . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has been found to increase the levels of proapoptotic proteins caspase-3 and Bax, and decrease the activity of the anti-apoptotic protein Bcl-2 .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and selectivity

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . In cancer cells, this can lead to a reduction in tumor growth and survival . The compound has been found to be cytotoxic against several cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine and pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is unique due to its specific molecular structure, which confers distinct biological activities and selectivity towards certain molecular targets. Its ability to act as an irreversible and non-competitive inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSBMZHAZVOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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